methyl 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-11-6-3-4-7-12(11)15-17-14(22-18-15)10-19-9-5-8-13(19)16(20)21-2/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIBJRQFMUWWNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN3C=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrrole-2-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and therapeutic implications of this compound based on diverse scientific literature.
Synthesis
The compound can be synthesized through various chemical reactions involving pyrrole derivatives and oxadiazole intermediates. The general synthetic route involves the reaction of methyl pyrrole-2-carboxylate with a suitable oxadiazole precursor, often requiring specific catalysts or conditions to achieve optimal yields.
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole moiety exhibit notable antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including drug-resistant tuberculosis pathogens. A study reported that pyrrole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as against Mycobacterium tuberculosis .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of substituents on the pyrrole and oxadiazole rings in modulating biological activity. For example:
- Electron-withdrawing groups on the phenyl ring enhance potency.
- Bulky substituents in specific positions contribute to improved binding affinity and selectivity for biological targets.
Table 1 summarizes key findings from various studies regarding the biological activity of related compounds:
| Compound | MIC (μg/mL) | Target Pathogen | Additional Notes |
|---|---|---|---|
| Compound 1 | 0.016 | M. tuberculosis | Excellent stability and low cytotoxicity |
| Compound 2 | 0.031 | Staphylococcus aureus | Effective against methicillin-resistant strains |
| Compound 3 | 0.050 | E. coli | Moderate activity; requires further optimization |
The mechanism by which this compound exerts its biological effects is primarily through inhibition of specific enzymes or pathways critical for microbial survival. For instance, compounds targeting the MmpL3 protein in M. tuberculosis disrupt mycolic acid biosynthesis, leading to bacterial cell death .
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical models:
- Anti-Tuberculosis Activity : A series of pyrrole derivatives were tested in vitro and in vivo against drug-resistant strains of M. tuberculosis, showing promising results in reducing bacterial load in infected mice .
- Antimicrobial Screening : A comprehensive screening of oxadiazole-containing compounds demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
